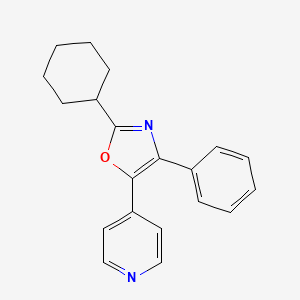
9,10-Bis(1-cyclopropylideneprop-2-EN-1-YL)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of cyclopropylidene groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the cyclopropylidene groups or the anthracene core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of OLEDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene involves its interaction with light and subsequent photophysical processes. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the nature of the substituents on the anthracene core .
Comparación Con Compuestos Similares
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to these similar compounds, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene exhibits unique photophysical properties due to the presence of cyclopropylidene groups. These groups influence the electronic structure and stability of the compound, making it distinct in terms of its fluorescence quantum yield and thermal stability .
Propiedades
Número CAS |
654667-16-0 |
|---|---|
Fórmula molecular |
C26H22 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
9,10-bis(1-cyclopropylideneprop-2-enyl)anthracene |
InChI |
InChI=1S/C26H22/c1-3-19(17-13-14-17)25-21-9-5-7-11-23(21)26(20(4-2)18-15-16-18)24-12-8-6-10-22(24)25/h3-12H,1-2,13-16H2 |
Clave InChI |
IIAMMTXGAVQBFR-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C1CC1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=C5CC5)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


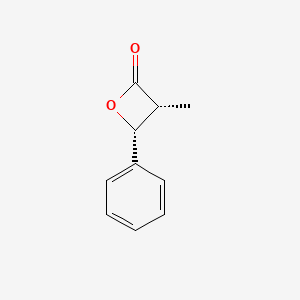

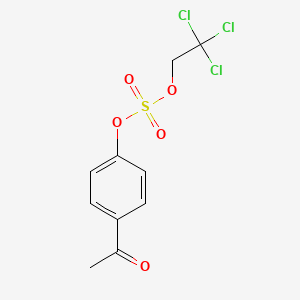
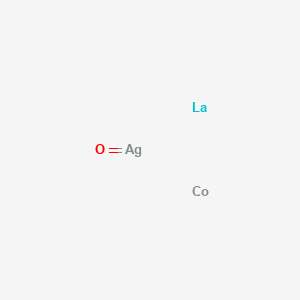
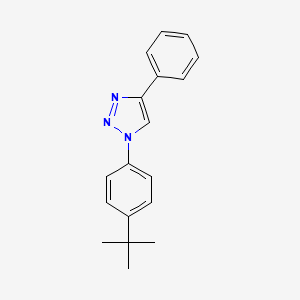
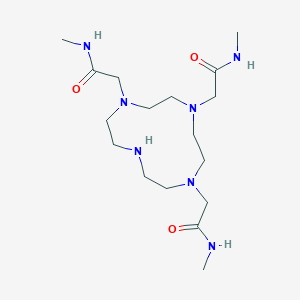
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
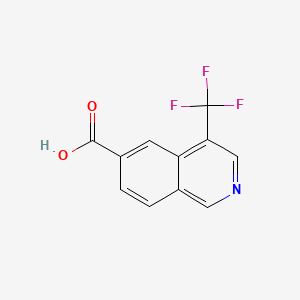
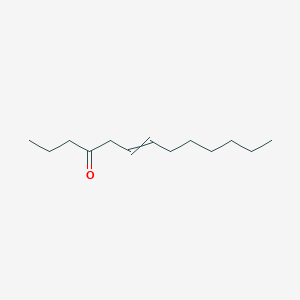
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
